molecular formula C23H23ClN2O4 B2471652 ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114835-77-6

ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2471652
CAS No.: 1114835-77-6
M. Wt: 426.9
InChI Key: UNMHAMDEBNAHRO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction where the quinoline core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Carbamoylation and Methoxylation:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxyl

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-4-[2-oxo-2-(propan-2-ylamino)ethoxy]quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c1-4-29-23(28)16-8-9-19-18(11-16)21(30-13-22(27)25-14(2)3)12-20(26-19)15-6-5-7-17(24)10-15/h5-12,14H,4,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMHAMDEBNAHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC(C)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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